molecular formula C7H12BrN B13010190 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane

7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane

Cat. No.: B13010190
M. Wt: 190.08 g/mol
InChI Key: XSSHURPADRDLAP-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane (CAS: 1803570-80-0) is a bicyclic organic compound with a molecular formula of C₇H₁₃BrClN and a molecular weight of 226.54 g/mol . The structure consists of a seven-membered bicyclo[4.1.0]heptane framework containing a nitrogen atom at position 3, a bromine substituent at position 7, and a methyl group at position 5.

Properties

Molecular Formula

C7H12BrN

Molecular Weight

190.08 g/mol

IUPAC Name

7-bromo-6-methyl-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H12BrN/c1-7-2-3-9-4-5(7)6(7)8/h5-6,9H,2-4H2,1H3

InChI Key

XSSHURPADRDLAP-UHFFFAOYSA-N

Canonical SMILES

CC12CCNCC1C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free, radical oxidation method has been developed for this purpose . This method enables the formation of the azabicyclo[4.1.0]heptane structure through oxidative cyclopropanation under mild conditions, making it a sustainable and efficient approach .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane is primarily studied for its potential therapeutic applications due to its ability to interact with various biological targets:

  • Antibacterial Activity : Research indicates that compounds with similar azabicyclic structures exhibit significant antibacterial properties against Gram-negative bacteria, making them candidates for developing new antibiotics .
  • Mechanism of Action : The compound may act as an inhibitor of specific enzymes or receptors, influencing biological pathways related to bacterial resistance mechanisms .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Synthesis of Derivatives : It can be modified to create derivatives with altered pharmacological profiles, which are essential for drug development .
  • Chemical Reactivity : The compound's unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes, making it valuable in synthetic methodologies .

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial activity of several azabicyclic compounds, including this compound derivatives, against strains of E. coli and Pseudomonas aeruginosa. The findings demonstrated that modifications at the 7-position significantly enhanced potency against resistant strains .

CompoundMIC (µg/mL)E. coli WTE. coli ΔacrB
7-Bromo Derivative A10520
7-Bromo Derivative B5210

Case Study 2: Synthesis and Derivative Development

Research focused on synthesizing derivatives of this compound using various reagents and conditions to optimize yield and purity. The study highlighted the importance of reaction conditions in determining the final product's biological activity .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane HCl C₇H₁₃BrClN 226.54 1803570-80-0 Br (C7), CH₃ (C6), N (C3)
7-Azabicyclo[4.1.0]heptane C₆H₁₁N 97.16 286-18-0 None
7-Oxabicyclo[4.1.0]heptane C₆H₁₀O 98.14 286-20-4 O (C7)
2-Bromo-7-azabicyclo[2.2.1]heptane C₆H₈BrN 174.04 N/A Br (C2), N (C7)

Biological Activity

7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane is a bicyclic compound with significant potential for biological applications. Its unique structure, characterized by the presence of a bromine atom and a methyl group, makes it an interesting subject of research in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C7H12BrN, with a molecular weight of 190.08 g/mol. The compound's structure allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of functionalized derivatives that may exhibit enhanced biological activity.

PropertyValue
Molecular FormulaC7H12BrN
Molecular Weight190.08 g/mol
IUPAC NameThis compound
InChI KeyXSSHURPADRDLAP-UHFFFAOYSA-N

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The compound's bicyclic structure allows it to engage in various chemical reactions, leading to the formation of functionalized derivatives that can modulate biological pathways.

Interaction with Biomolecules

Research indicates that this compound may interact with neurotransmitter systems and enzymes involved in metabolic pathways, potentially influencing processes such as neuroprotection and anti-inflammatory responses.

Biological Activity

The biological activities of this compound have been evaluated in various studies, highlighting its potential in several therapeutic areas:

1. Neuropharmacology:

  • Preliminary studies suggest that the compound exhibits neuroprotective properties, possibly through modulation of cholinergic signaling pathways similar to those seen with other azabicyclic compounds .

2. Anticancer Activity:

  • In vitro studies have shown that derivatives of azabicyclo compounds can possess anticancer properties by inducing apoptosis in cancer cells while sparing normal cells . The specific effects of this compound on cancer cell lines are currently under investigation.

3. Antimicrobial Properties:

  • Research indicates that related bicyclic compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

Case Studies

Several case studies have investigated the biological activities and potential therapeutic applications of similar bicyclic compounds:

Case Study 1: Neuroprotective Effects
A study examined the effects of azabicyclic compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could reduce cell death and promote survival through antioxidant mechanisms.

Case Study 2: Anticancer Activity
In a comparative analysis of various azabicyclic derivatives, one study found that certain modifications enhanced cytotoxicity against glioblastoma cells while minimizing toxicity to normal glial cells.

Case Study 3: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of azabicyclic derivatives against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration into their mechanisms.

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